Tert-butyl 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
Tert-butyl 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrimidine moiety
Properties
Molecular Formula |
C17H26N4O2S |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
tert-butyl 4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N4O2S/c1-17(2,3)23-16(22)21-9-7-20(8-10-21)14-11-13(12-5-6-12)18-15(19-14)24-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
SDTVGLMLFSXSSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C3CC3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as cyclopropylamine and methylthio-substituted intermediates.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The tert-butyl ester group is introduced in the final step through esterification reactions under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides are often used as electrophiles in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Tert-butyl 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a building block in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for the development of novel therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
